

Application Notes and Protocols: 5-Bromo-1H-indol-6-amine in Medicinal Chemistry

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Compound of Interest

Compound Name: *5-Bromo-1H-indol-6-amine*

Cat. No.: B1343728

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-indol-6-amine is a halogenated indole derivative that serves as a versatile building block in medicinal chemistry. The indole scaffold is a privileged structure, forming the core of numerous biologically active compounds and approved drugs.[1][2] The presence of a bromine atom at the 5-position and an amine group at the 6-position offers unique opportunities for chemical modification. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl substituents.[1][3] The amino group can be readily acylated, alkylated, or used as a point of attachment for various pharmacophores to explore structure-activity relationships (SAR).[4]

Derivatives of bromo-indoles have shown a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][5] While specific research on **5-Bromo-1H-indol-6-amine** is emerging, its structural motifs suggest significant potential for the development of novel therapeutic agents. These application notes provide an overview of its potential applications, synthetic protocols, and biological evaluation methods based on established chemistry of related indole derivatives.

Key Medicinal Chemistry Applications

Kinase Inhibitors for Oncology

The indole nucleus is a common scaffold in the design of kinase inhibitors.[2][6] By functionalizing the 6-amino group and utilizing the 5-bromo position for cross-coupling reactions, libraries of compounds can be synthesized to target various kinases implicated in cancer progression, such as VEGFR-2 and EGFR.[2][3] The amino group can be derivatized to form amides that interact with the hinge region of the kinase active site, a common binding motif for kinase inhibitors.

Antimicrobial Agents

Bromoindole derivatives have demonstrated notable antibacterial and antifungal properties.[1][7] For instance, 6-bromoindolglyoxylamide derivatives have been shown to possess intrinsic antimicrobial activity against Gram-positive bacteria and can enhance the efficacy of existing antibiotics against resistant Gram-negative bacteria.[7] Derivatives of **5-Bromo-1H-indol-6-amine** can be synthesized and screened for their potential as novel antimicrobial agents.

Agents for Neurodegenerative Diseases

Indole-based compounds are being actively investigated for the treatment of neurodegenerative diseases like Alzheimer's.[8][9] The structural similarity of the indole core to neurotransmitters like serotonin has led to the development of 5-HT6 receptor antagonists, which are potential therapeutic candidates for cognitive enhancement.[8] The **5-bromo-1H-indol-6-amine** scaffold can be used to design novel ligands for various CNS targets.

Data Presentation

The following table summarizes hypothetical biological activity data for derivatives of **5-Bromo-1H-indol-6-amine**, based on activities reported for analogous compounds. This data is for illustrative purposes to guide potential screening efforts.

Compound ID	R1 (at 6-NH2)	R2 (at 5-Br)	Target	Assay	IC50 (µM)
BK-KI-001	Acetyl	Phenyl	VEGFR-2	Kinase Assay	8.5
BK-KI-002	Benzoyl	4-Fluorophenyl	EGFR	Kinase Assay	12.2
BK-AM-001	Glyoxylyl-spermine	H	S. aureus	MIC Assay	16
BK-AM-002	Glyoxylyl-putrescine	H	E. coli	MIC Assay	32
BK-ND-001	-	1-(Phenylsulfonyl)piperazine	5-HT6 Receptor	Binding Assay	0.85 (Ki)

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1H-indol-6-amine

This protocol is an illustrative method for the synthesis of the title compound, starting from 6-nitroindole.

Step 1: Bromination of 6-Nitro-1H-indole

- Dissolve 6-nitro-1H-indole in a suitable solvent such as glacial acetic acid.
- Slowly add a solution of bromine in acetic acid at a controlled temperature (e.g., 0-5 °C).
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate).
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude 5-bromo-6-nitro-1H-indole by column chromatography.

Step 2: Reduction of the Nitro Group

- To a stirred solution of 5-bromo-6-nitro-1H-indole in a solvent like ethanol or acetic acid, add a reducing agent such as tin(II) chloride (SnCl₂) or perform catalytic hydrogenation with Pd/C.[10]
- If using SnCl₂, heat the reaction mixture (e.g., to 85 °C) for several hours.[10]
- Monitor the reaction progress by TLC.
- After completion, cool the mixture and concentrate it under reduced pressure.
- If using SnCl₂ in acetic acid, carefully neutralize the mixture with a base (e.g., aqueous NaOH) and extract the product with an organic solvent.
- Dry the organic layer and concentrate it to obtain **5-Bromo-1H-indol-6-amine**, which can be further purified by column chromatography if necessary.

Protocol 2: N-Acylation of 5-Bromo-1H-indol-6-amine

This protocol describes the general procedure for the acylation of the 6-amino group.

Materials:

- **5-Bromo-1H-indol-6-amine**
- Acylating agent (e.g., acetyl chloride, benzoyl chloride)
- Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
- Base (e.g., Triethylamine, Pyridine)
- Standard glassware for organic synthesis

Procedure:

- Dissolve **5-Bromo-1H-indol-6-amine** in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

- Add the base to the solution.
- Cool the mixture in an ice bath.
- Slowly add the acylating agent dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
- Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 5-Bromo-1H-indol-6-amine Derivatives

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling at the 5-bromo position. The 6-amino group may require protection (e.g., as a Boc-carbamate) prior to coupling.

Materials:

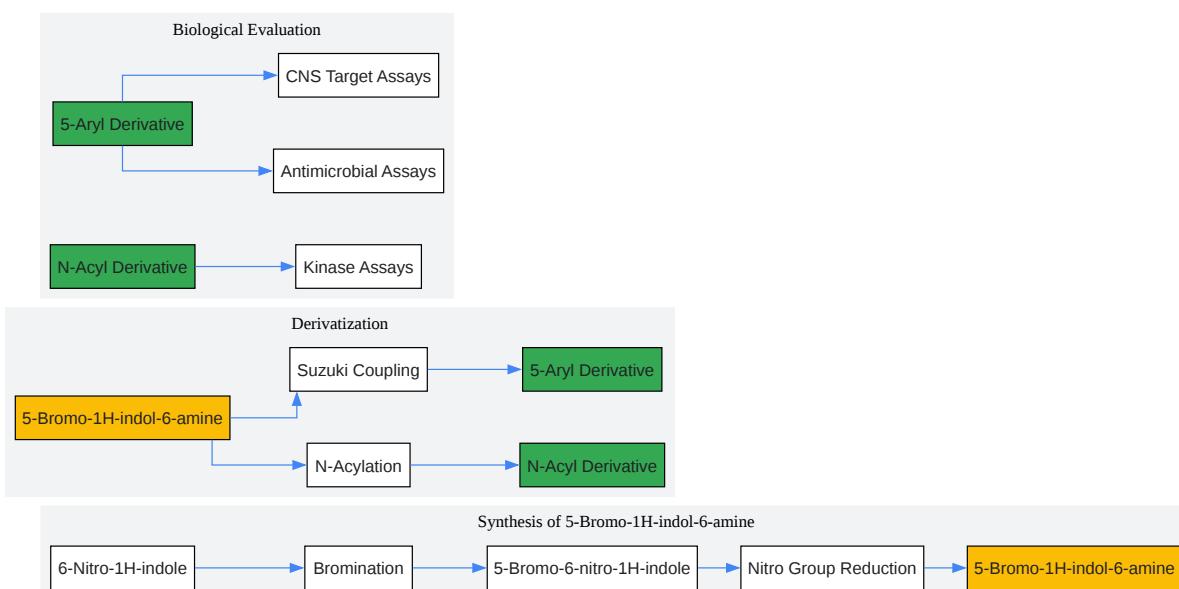
- N-protected **5-Bromo-1H-indol-6-amine**
- Arylboronic acid (1.2 - 1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$) (1-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3) (2-3 equivalents)
- Anhydrous solvent (e.g., Dioxane/water mixture, Toluene, DMF)

- Inert gas (Argon or Nitrogen)

Procedure:

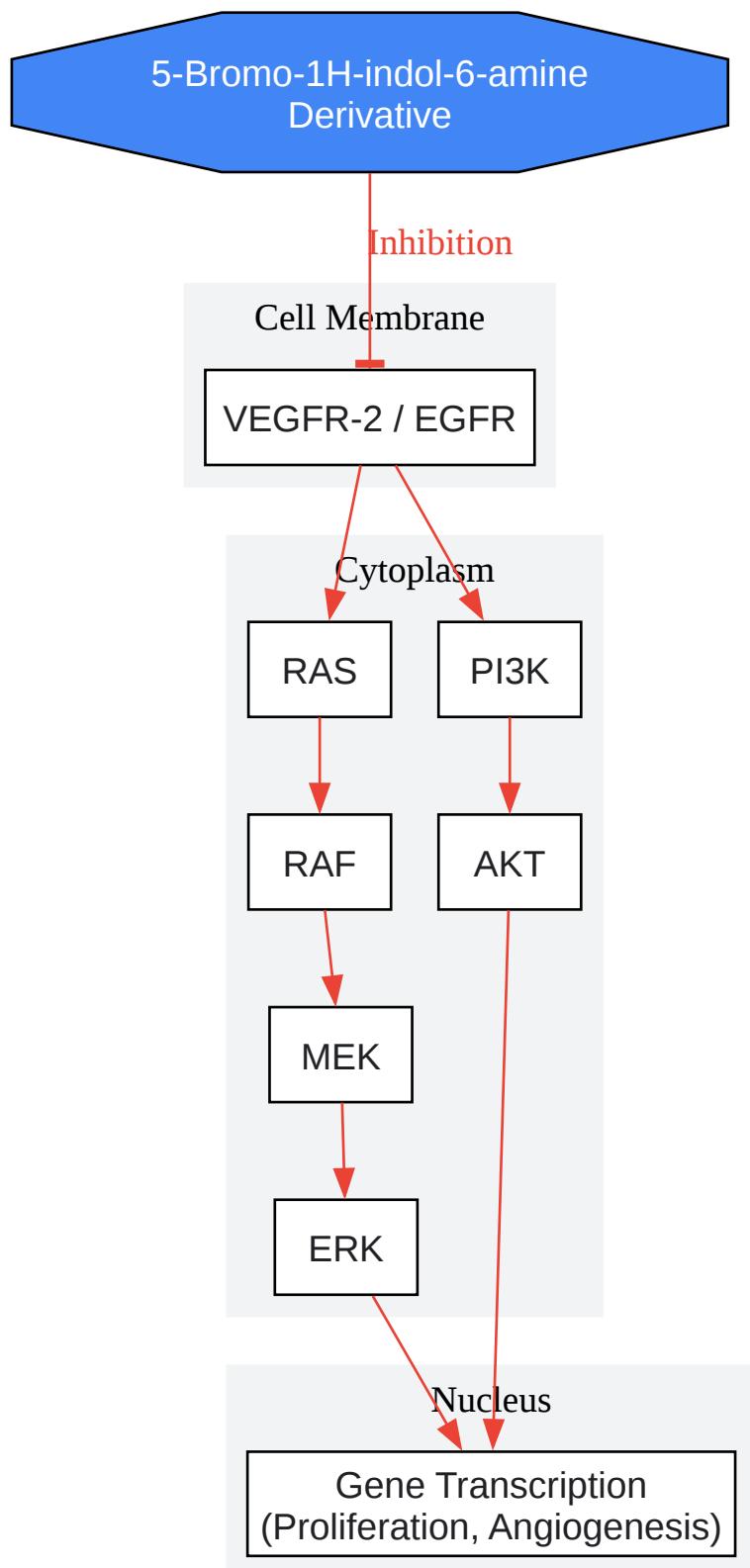
- To a dry reaction flask, add the N-protected **5-Bromo-1H-indol-6-amine**, the arylboronic acid, the palladium catalyst, and the base.[11]
- Evacuate the flask and backfill with an inert gas (repeat three times).[11]
- Add the anhydrous, degassed solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.
- If necessary, deprotect the 6-amino group using appropriate conditions (e.g., TFA for Boc deprotection).

Mandatory Visualizations

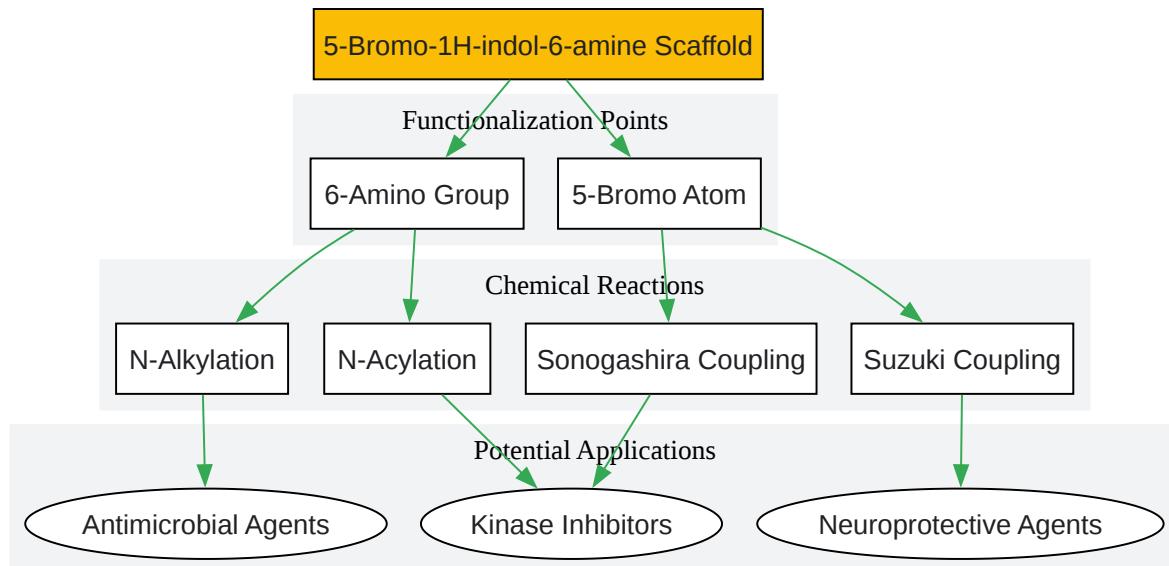


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Caption: Experimental workflow for synthesis, derivatization, and evaluation.

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Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.



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